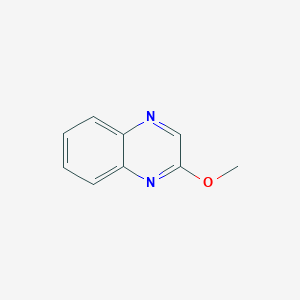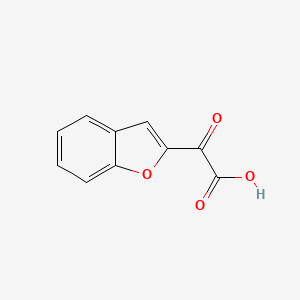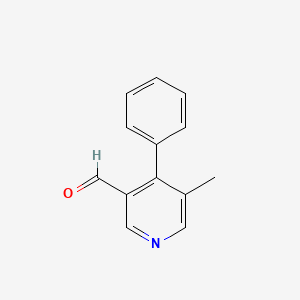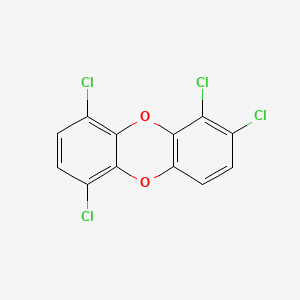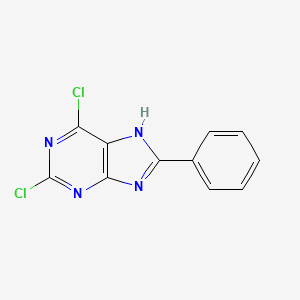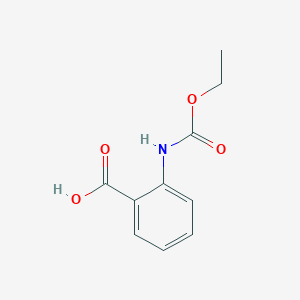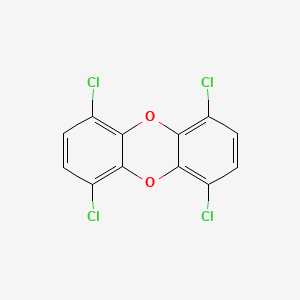
1,4,6,9-Tetrachlorodibenzo-P-dioxin
概要
説明
Dioxins belong to a group of long-lived polyhalogenated organic compounds. Although they are often inaccurately referred to as “dioxins” for simplicity, each dioxin molecule contains a dibenzo-1,4-dioxin skeletal structure, with 1,4-dioxin as the central ring. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment. Due to their lipophilic properties, dioxins bioaccumulate in humans and wildlife, potentially causing developmental disturbances and cancer. Forest fires, volcanic eruptions, and industrial processes have contributed to their presence in the environment .
Molecular Structure Analysis
The dibenzo-1,4-dioxin structure consists of two benzene rings joined by two oxygen bridges, forming an aromatic diether. Chlorine atoms can attach to this structure at various positions (1–4 and 6–9), resulting in different congeners. There are 75 different PCDD congeners , each with varying degrees of chlorination .
Synthesis Analysis
- Forest fires and volcanic eruptions : Although their contribution to current PCDD accumulation is minor .
Chemical Reactions Analysis
Dioxins are stable compounds, and their formation occurs during high-temperature processes involving chlorinated precursors. These reactions are complex and involve multiple intermediates. For example, the formation of 2,3,7,8-tetrachlorodibenzo-P-dioxin (TCDD) , the most potent dioxin congener, occurs through intricate pathways .
Physical And Chemical Properties Analysis
科学的研究の応用
Environmental Monitoring and Analysis
1,4,6,9-Tetrachlorodibenzo-p-dioxin (TCDD) is a highly toxic compound found in various components of the global ecosystem, including air, soil, sediment, fish, and humans. Shan et al. (2001) developed a highly sensitive immunoassay for TCDD, optimized using a new coating antigen system. This assay, validated with biota samples by HRGC-HRMS, offers a simpler, rapid, and cost-effective method of analyzing dioxin, facilitating quicker research and more rational regulatory decisions. The detection limit of this assay is as low as 4 ppt in buffer, proving effective for environmental monitoring and sample preparation from soil extracts without further cleanup (Shan et al., 2001).
Toxicity Evaluation and Health Impacts
The World Health Organization (WHO) reevaluated toxic equivalency factors (TEFs) for dioxin-like compounds, including TCDD, in 2005. This reevaluation was based on a refined TEF database and expert judgment. Changes in TEF values were made for several dioxins and furans, including TCDD, based on recent studies. These TEFs are critical for understanding the overall toxic potency of TCDD and related compounds in humans and other mammals, aiding in risk assessment and regulatory decision-making (van den Berg et al., 2006).
Reproductive and Developmental Toxicity in Fish
King-Heiden et al. (2012) examined the reproductive and developmental toxicity of TCDD in feral fish species. Using the zebrafish model, they characterized the aryl hydrocarbon receptor (AHR) signaling in fish and understood how dioxin-like chemicals induce toxicity. This research is pivotal in predicting risks posed by AHR ligands to feral fish populations and provides a platform for integrating risk assessments for ecologically relevant organisms and humans (King-Heiden et al., 2012).
Bioremediation and Environmental Decontamination
Vargas et al. (2001) investigated the biotransformation of TCDD under various anaerobic conditions using enrichment cultures from estuarine sediments. They observed reductive dechlorination of TCDD, transforming it into less chlorinated compounds. This research highlights the potential of using microbial processes for the bioremediation of environments contaminated with chlorinated dioxins, offering a viable approach for environmental cleanup (Vargas et al., 2001).
Carcinogenicity and Risk Assessment
Research by Steenland et al. (2004) revisited the carcinogenicity of TCDD, supporting the 1997 IARC classification of TCDD as a group 1 carcinogen. Their review of epidemiologic and mechanistic evidence post-1997 indicated positive exposure-response analyses in industrial cohorts and specific cancers in the Seveso accident cohort, reinforcing TCDD's classification as a human carcinogen and aiding in risk assessment and regulatory policies (Steenland et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,4,6,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-6(14)10-9(5)17-11-7(15)3-4-8(16)12(11)18-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIIAIRUSSSOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)OC3=C(C=CC(=C3O2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074044 | |
| Record name | 1,4,6,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6,9-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
40581-93-9 | |
| Record name | 1,4,6,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,6,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,6,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/252T60R010 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



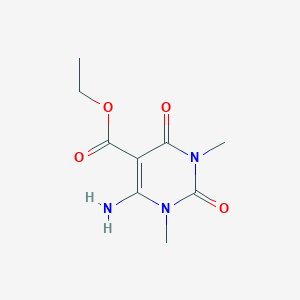
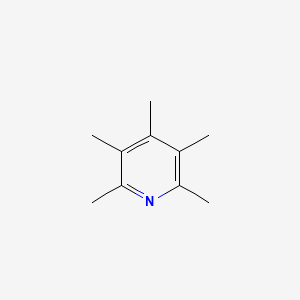

![N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide](/img/structure/B3065353.png)

